2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide
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Description
The compound “2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide” is a synthetic compound . It is also known as “(3r,5r,7r)-N-(4-sulfamoylphenyl)adamantane-1-carboxamide” and has the molecular formula C17H22N2O3S .
Molecular Structure Analysis
The molecular structure of this compound consists of an adamantane core, which is a type of diamondoid, with two sulfamoylphenyl groups attached . The molecular weight is 334.433 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that adamantane derivatives have been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability.Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.433 and a density of 1.4±0.1 g/cm3 . The exact mass is 334.135101 . The compound’s LogP value, which is a measure of its lipophilicity, is 2.88 . The refractive index is 1.646 .Scientific Research Applications
Antiviral Applications
Adamantane-derived compounds, like the one mentioned, have been explored for their potential in inhibiting viral enzymes crucial for replication. For instance, coronavirus helicases, which are essential for viral replication, represent excellent antiviral targets. Small molecule inhibitors, including adamantane-derived compounds, have been suggested as attractive pharmacological modalities for treating coronaviruses such as SARS-CoV and SARS-CoV-2 (Spratt et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Adamantane-isothiourea hybrids have shown significant antimicrobial activity against various pathogenic bacteria and fungi, such as Candida albicans. Moreover, some of these compounds have demonstrated potent anti-proliferative activity against human tumor cell lines, highlighting their potential in cancer therapy (Al-Wahaibi et al., 2017).
Anti-Inflammatory Applications
Certain adamantane-based compounds have been identified as potential anti-inflammatory agents. For example, 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione and its derivatives have been subjected to a comprehensive investigation, revealing promising anti-inflammatory activities (Al-Tamimi et al., 2014).
Anticonvulsant Properties
Sulfonamides incorporating adamantyl groups have been explored for their anticonvulsant effects. Some of these compounds have shown promising results in lowering intraocular pressure in rabbits, suggesting potential applications in treating glaucoma and related conditions (Masereel et al., 2002).
properties
IUPAC Name |
2-(1-adamantyl)-N,N'-bis(4-sulfamoylphenyl)propanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S2/c26-36(32,33)20-5-1-18(2-6-20)28-23(30)22(25-12-15-9-16(13-25)11-17(10-15)14-25)24(31)29-19-3-7-21(8-4-19)37(27,34)35/h1-8,15-17,22H,9-14H2,(H,28,30)(H,29,31)(H2,26,32,33)(H2,27,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKABDDBQOJOQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C(=O)NC5=CC=C(C=C5)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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